molecular formula C36H45N3O3 B12463210 2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol

2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol

Katalognummer: B12463210
Molekulargewicht: 567.8 g/mol
InChI-Schlüssel: ACRPQHFEZZYCJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol is a complex organic compound that features a combination of indole, piperazine, and ethanol functional groups

Vorbereitungsmethoden

The synthesis of 2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol typically involves multiple steps, starting with the preparation of the indole derivative, followed by the introduction of the piperazine moiety, and finally the attachment of the ethanol group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Wissenschaftliche Forschungsanwendungen

2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to bind to various biological targets, while the piperazine group can enhance the compound’s pharmacokinetic properties. The ethanol group may contribute to the compound’s solubility and overall bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other indole derivatives, piperazine derivatives, and ethanol-containing molecules. Compared to these compounds, 2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:

  • Indole-3-acetic acid
  • Piperazine-1-carboxamide
  • 2-(4-Methoxyphenyl)ethanol

Eigenschaften

Molekularformel

C36H45N3O3

Molekulargewicht

567.8 g/mol

IUPAC-Name

2-[4-[4-[3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]butyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C36H45N3O3/c1-4-32(36(28-11-15-30(41-2)16-12-28)29-13-17-31(42-3)18-14-29)34-27-39(35-10-6-5-9-33(34)35)20-8-7-19-37-21-23-38(24-22-37)25-26-40/h5-6,9-18,27,40H,4,7-8,19-26H2,1-3H3

InChI-Schlüssel

ACRPQHFEZZYCJE-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CN(C4=CC=CC=C43)CCCCN5CCN(CC5)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.